molecular formula C10H11NO2 B12356161 Methyl 3-pyridin-4-ylbut-2-enoate

Methyl 3-pyridin-4-ylbut-2-enoate

Cat. No.: B12356161
M. Wt: 177.20 g/mol
InChI Key: SSEZPUXYGJOUOC-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-4-yl)but-2-enoate is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine and is characterized by the presence of a but-2-enoate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pyridin-4-yl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(pyridin-4-yl)but-2-enoate may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 3-(pyridin-4-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-4-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-3-yl)but-2-enoate
  • Methyl 3-(pyridin-2-yl)but-2-enoate
  • Ethyl 3-(pyridin-4-yl)but-2-enoate

Uniqueness

Methyl 3-(pyridin-4-yl)but-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl 3-pyridin-4-ylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZPUXYGJOUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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